3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide
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Overview
Description
3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides It features a bromopyrimidine moiety linked to an ethylpiperidine carboxamide group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide typically involves multiple steps. One common method starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with an appropriate piperidine derivative under nucleophilic substitution conditions to form the desired compound. The reaction conditions often involve the use of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to comply with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromopyrimidine moiety reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromopyrimidine moiety can interact with the active site of enzymes, blocking their activity. The piperidine carboxamide group may enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analog that lacks the piperidine carboxamide group.
N-Ethylpiperidine-1-carboxamide: A related compound without the bromopyrimidine moiety.
3-((5-Chloropyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness
3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is unique due to the combination of the bromopyrimidine and piperidine carboxamide groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c1-2-14-12(18)17-5-3-4-10(8-17)19-11-15-6-9(13)7-16-11/h6-7,10H,2-5,8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWGUUDLRCZOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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